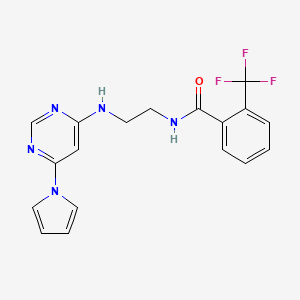

![molecular formula C15H21N B2434781 1-Phenyl-2-azaspiro[3.6]decane CAS No. 1876072-21-7](/img/structure/B2434781.png)

1-Phenyl-2-azaspiro[3.6]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-2-azaspiro[3.6]decane is an organic compound . Its chemical formula is C15H21N and has a molecular weight of 215.34 . It appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 3-phenyl-2-azaspiro[3.6]decane . The InChI code is 1S/C15H21N/c1-2-7-11-15(10-6-1)12-16-14(15)13-8-4-3-5-9-13/h3-5,8-9,14,16H,1-2,6-7,10-12H2 .Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 215.34 . The storage temperature is 4 °C .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

1-Phenyl-2-azaspiro[3.6]decane and its derivatives are actively studied for their unique chemical properties and potential applications in synthesis. For instance, Chimichi et al. (1984) discussed the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement, highlighting its versatility in forming heterospiro compounds (Chimichi, Nesi, & Neri, 1984). Similarly, Han et al. (2014) explored copper-mediated trifluoromethylation of N-phenylcinnamamides coupled with cyclization, leading to trifluoromethylated 1-azaspiro[4.5]decanes, a process notable for its high regioselectivity and diastereoselectivity (Han, Wang, Liu, & Wang, 2014).

Pharmacological Research

In the realm of pharmacology, this compound derivatives have been synthesized and evaluated for various biological activities. Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which were examined for anticonvulsant and neurotoxic properties (Obniska, Kamiński, & Tatarczyńska, 2006). Additionally, Flefel et al. (2017) reported the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives and their anticancer activity against various cell lines, indicating a potential in cancer therapy (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Material Science and Chemistry

In material science and chemistry, this compound and its analogs have been explored for their utility in novel synthetic approaches. For example, Matsumura, Aoyagi, and Kibayashi (2003) developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, which is central to the cores of certain natural and synthetic products with significant biological activities (Matsumura, Aoyagi, & Kibayashi, 2003).

Biochemical Studies

In biochemical studies, this compound has been used to investigate metabolic processes. Hop et al. (2002) investigated the metabolism of a substance P (Neurokinin 1 receptor) antagonist, which is a derivative of this compound, in rat hepatocytes and plasma, contributing to the understanding of its biotransformation (Hop, Wang, Kumar, Elipe, Raab, Dean, Poon, Keohane, Strauss, Chiu, Curtis, Elliott, Gerhard, Locker, Morrison, Mortishire-Smith, Thomas, Watt, & Evans, 2002).

Mécanisme D'action

Mode of Action

The mode of action of 1-Phenyl-2-azaspiro[3It is known that the compound belongs to the class of azaspiro compounds, which have been shown to interact with various targets in the body .

Biochemical Pathways

The biochemical pathways affected by 1-Phenyl-2-azaspiro[3Similar azaspiro compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

The molecular and cellular effects of 1-Phenyl-2-azaspiro[3Similar azaspiro compounds have been shown to have various effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-phenyl-2-azaspiro[3.6]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-7-11-15(10-6-1)12-16-14(15)13-8-4-3-5-9-13/h3-5,8-9,14,16H,1-2,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDSWWXTBFXWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CNC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

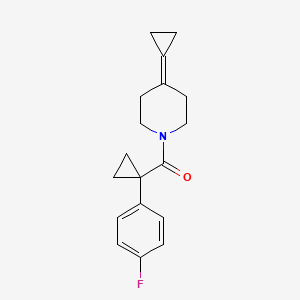

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)

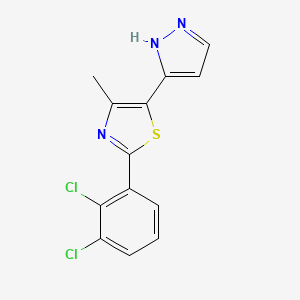

![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)

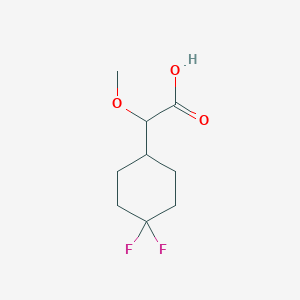

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)

![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)

![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)

![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)

![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)

![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)